molecular formula C11H14BFO3 B2696361 3-Fluoro-4-pentanoylphenylboronic acid CAS No. 2096333-01-4

3-Fluoro-4-pentanoylphenylboronic acid

Cat. No.: B2696361
CAS No.: 2096333-01-4
M. Wt: 224.04
InChI Key: SSPCMGHYSSGLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-pentanoylphenylboronic acid is an organoboron compound with the molecular formula C11H14BFO3 and a molecular weight of 224.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pentanoyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-pentanoylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis methods that optimize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-pentanoylphenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Boronic esters, boronic anhydrides

    Reduction: Alcohols

    Substitution: Substituted phenylboronic acids

Scientific Research Applications

3-Fluoro-4-pentanoylphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-pentanoylphenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro and pentanoyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

3-Fluoro-4-pentanoylphenylboronic acid can be compared with other similar compounds, such as:

    Phenylboronic acid: Lacks the fluoro and pentanoyl substituents, making it less versatile in certain reactions.

    4-Fluorophenylboronic acid: Contains a fluoro group but lacks the pentanoyl group, affecting its reactivity.

    4-Pentanoylphenylboronic acid: Contains a pentanoyl group but lacks the fluoro group, influencing its chemical properties.

The presence of both the fluoro and pentanoyl groups in this compound makes it unique and enhances its utility in various applications .

Properties

IUPAC Name

(3-fluoro-4-pentanoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCMGHYSSGLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)CCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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